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Compound of Interest

Compound Name: 4-Nitrostilbene

Cat. No.: B156276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitrostilbene, a nitro-substituted

stilbenoid of significant interest in chemical and biological research. The document details its

physicochemical properties, provides comparative data for its geometric isomers, outlines

experimental protocols for its synthesis and characterization, and explores the mechanism

behind its biological activity.

Core Properties and Isomer Comparison
4-Nitrostilbene, like other stilbenoids, exists as two primary geometric isomers: (E)-4-
nitrostilbene (trans) and (Z)-4-nitrostilbene (cis). The (E)-isomer is the more

thermodynamically stable and, consequently, the more commonly studied form due to its planar

structure which allows for greater conjugation.[1] The presence of the nitro group significantly

influences the molecule's electronic properties and reactivity.

Physicochemical Data
The quantitative properties of both (E)- and (Z)-4-nitrostilbene are summarized below for easy

comparison. The data highlights the significant differences in physical properties, such as

melting point, arising from their distinct molecular geometries.
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Property (E)-4-Nitrostilbene (trans) (Z)-4-Nitrostilbene (cis)

CAS Number 1694-20-8[2] 6624-53-9[3][4]

Alternative CAS 4003-94-5[1] -

Molecular Formula C₁₄H₁₁NO₂[2] C₁₄H₁₁NO₂[3][4]

Molecular Weight 225.24 g/mol [1] 225.25 g/mol [3][4]

Appearance
Light yellow to orange

powder/crystal

Slightly pale yellow to green

powder/crystal[3][4]

Melting Point 155 - 159 °C 63 °C[3][5]

Solubility
Moderately soluble in organic

solvents; insoluble in water.[1]

Data not readily available, but

expected to be soluble in

nonpolar organic solvents.

Synthesis and Characterization Protocols
The most common and effective method for synthesizing (E)-4-nitrostilbene is the Wittig

reaction, which facilitates the formation of the carbon-carbon double bond with high

stereoselectivity for the (E)-isomer when using a stabilized ylide.

Experimental Protocol: Synthesis via Wittig Reaction
This protocol describes the synthesis of (E)-4-nitrostilbene from 4-nitrobenzaldehyde and

benzyltriphenylphosphonium chloride.

Materials:

Benzyltriphenylphosphonium chloride

4-Nitrobenzaldehyde

Sodium hydroxide (50% w/w aqueous solution)

Dichloromethane (DCM)

Deionized Water
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexanes/Ethyl Acetate solvent system

Procedure:

Ylide Generation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and

an equimolar amount of 4-nitrobenzaldehyde in dichloromethane.

Phase-Transfer Reaction: While stirring vigorously, add a 50% aqueous solution of sodium

hydroxide dropwise to the flask. The reaction proceeds under phase-transfer conditions, with

the ylide forming and reacting in the organic phase.

Reaction Monitoring: Allow the biphasic mixture to stir at room temperature for 1-2 hours.

The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing

the consumption of the 4-nitrobenzaldehyde spot.

Workup and Extraction: Upon completion, dilute the reaction mixture with water and

dichloromethane. Transfer to a separatory funnel, separate the layers, and extract the

aqueous phase again with dichloromethane.

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic

phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced

pressure using a rotary evaporator.

Purification: The crude product, a mixture of the desired stilbene and triphenylphosphine

oxide byproduct, is purified by flash column chromatography on silica gel using a

hexanes/ethyl acetate gradient.

Product Isolation: Collect the fractions containing the product and evaporate the solvent to

yield (E)-4-nitrostilbene as a yellow solid.

Workflow for Synthesis and Purification
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Workflow for the Synthesis of (E)-4-Nitrostilbene

Dissolve Benzyltriphenylphosphonium Chloride
and 4-Nitrobenzaldehyde in DCM

Add 50% NaOH (aq)
Dropwise

Stir Vigorously at RT
(1-2 hours)

Monitor by TLC

Incomplete

Quench with H₂O
Extract with DCM

Reaction Complete

Wash with Brine
Dry over MgSO₄

Filter and Concentrate

Purify by Flash Chromatography
(Silica Gel, Hexanes/EtOAc)

Isolate Pure
(E)-4-Nitrostilbene

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps of the Wittig synthesis protocol.
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Characterization Protocols
Standard spectroscopic techniques are used to confirm the identity and purity of the

synthesized 4-nitrostilbene.

UV-Visible (UV-Vis) Spectroscopy:

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or

cyclohexane).

Use a quartz cuvette with a 1 cm path length.

Record the absorption spectrum from approximately 200 nm to 500 nm.

(E)-4-nitrostilbene is expected to show a strong absorption maximum (λmax) between

308-336 nm, characteristic of trans-stilbenes, while the cis-isomer typically absorbs

around 285 nm.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy:

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium

bromide powder and pressing it into a transparent disk.

Alternatively, run the analysis as a solid on an ATR-FTIR instrument.

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Confirm the presence of characteristic peaks for the nitro group, the aromatic rings, and

the alkene C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve the sample in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.

Acquire ¹H and ¹³C NMR spectra.
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The ¹H NMR spectrum of the (E)-isomer will show a characteristic large coupling constant

(J ≈ 16 Hz) for the vinylic protons, confirming the trans geometry.

Mass Spectrometry (MS):

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-

MS) or a direct insertion probe.

Use Electron Ionization (EI) to obtain fragmentation patterns and the molecular ion peak.

Confirm the molecular weight of the compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (E)-4-nitrostilbene, which are

essential for its identification.

UV-Vis and FTIR Data

Technique Feature
Wavelength /
Wavenumber
(cm⁻¹)

Intensity

UV-Vis λmax (trans-isomer) ~308 - 336 nm[6] Strong

UV-Vis λmax (cis-isomer) ~285 nm[6] Strong

FTIR
NO₂ Asymmetric

Stretch
1500 - 1660[7] Strong

FTIR
NO₂ Symmetric

Stretch
1260 - 1390[7] Strong

FTIR Aromatic C=C Stretch 1400 - 1600[8] Medium

FTIR
trans C-H bend (out-

of-plane)
960 - 970[7] Strong

NMR and MS Data
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Technique Feature
Chemical Shift (ppm) or
m/z

¹H NMR
Aromatic protons (nitro-

substituted ring)
~8.20, ~7.61

¹H NMR
Aromatic protons

(unsubstituted ring)
~7.54, ~7.39, ~7.33

¹H NMR Vinylic protons (-CH=CH-) ~7.25, ~7.13 (J ≈ 16.2 Hz)

¹³C NMR Aromatic & Vinylic Carbons
~114 - 150 (Specific shifts

depend on substitution)[9]

MS (EI) [M]⁺ (Molecular Ion) 225.08[1]

MS (EI) [M+H]⁺ 226.09

MS (EI) [M+Na]⁺ 248.07

Biological Activity and Signaling Pathway
4-Nitrostilbene is recognized for its genotoxic and mutagenic properties. This activity is not

inherent to the molecule itself but arises from its metabolic activation within biological systems.

Mechanism of Mutagenicity
The mutagenicity of 4-nitrostilbene is primarily driven by the enzymatic reduction of its nitro

group. This process, often carried out by nitroreductase enzymes found in bacteria and

mammalian cells, initiates a cascade that leads to DNA damage.

Metabolic Activation Steps:

Nitro Reduction: The nitro group (-NO₂) is reduced to a nitroso intermediate (-NO), and

subsequently to a hydroxylamine (-NHOH).

Nitrenium Ion Formation: The hydroxylamine is a proximate mutagen. It can be further

activated, often through protonation and loss of water, to form a highly reactive electrophilic

nitrenium ion (-NH⁺).
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DNA Adduct Formation: This nitrenium ion readily attacks nucleophilic sites on DNA bases

(such as guanine), forming covalent DNA adducts. These adducts can disrupt DNA

replication and transcription, leading to mutations and chromosomal aberrations.

This metabolic activation pathway is a critical concept in the toxicology of many nitroaromatic

compounds.

Mutagenic Activation Signaling Pathway
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Metabolic Activation and Mutagenicity of 4-Nitrostilbene
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Caption: The metabolic pathway leading to the mutagenic activity of 4-nitrostilbene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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